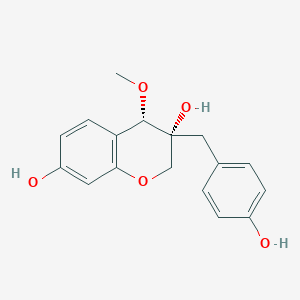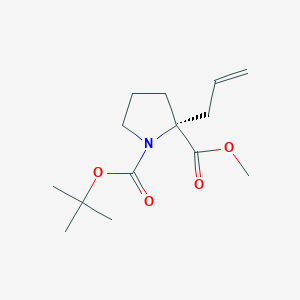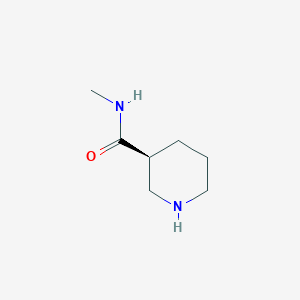
3'-deoxy-4-O-methylsappanol
描述
3’-Deoxy-4-O-methylsappanol is a homoisoflavonoid compound isolated from the wood of Caesalpinia japonica and Caesalpinia sappan . This compound is part of a larger group of phenolic constituents known for their diverse biological activities . Homoisoflavonoids like 3’-deoxy-4-O-methylsappanol have been studied for their potential medicinal properties, including anti-inflammatory, antioxidant, and antimicrobial effects .
作用机制
Target of Action
The primary target of 3’-Deoxy-4-O-methylsappanol is melanoma HMV II cells . This compound shows cytotoxicity against these cells . Melanoma cells are responsible for melanoma, a type of skin cancer. The compound’s interaction with these cells plays a crucial role in its mechanism of action.
Mode of Action
3’-Deoxy-4-O-methylsappanol interacts with melanoma HMV II cells, exhibiting cytotoxicity . It also has significant anti-melanogenic activities
Biochemical Pathways
Given its anti-melanogenic activity, it can be inferred that it may influence the pathways related to melanin synthesis . Melanin is a pigment responsible for the color of the skin, hair, and eyes. By affecting these pathways, the compound could potentially alter melanin production, leading to its anti-melanogenic effects.
Result of Action
3’-Deoxy-4-O-methylsappanol shows cytotoxicity against melanoma HMV II cells and has significant anti-melanogenic activities . This suggests that the compound may lead to cell death in melanoma cells and reduce melanin production, potentially leading to a decrease in the progression of melanoma.
生化分析
Biochemical Properties
3’-Deoxy-4-O-methylsappanol plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in melanin synthesis. It has been shown to inhibit tyrosinase, an enzyme critical for melanin production, thereby exhibiting anti-melanogenic properties . Additionally, 3’-Deoxy-4-O-methylsappanol interacts with various phenolic constituents, contributing to its cytotoxic effects on melanoma cells .
Cellular Effects
3’-Deoxy-4-O-methylsappanol exerts significant effects on various cell types and cellular processes. It has demonstrated cytotoxicity against melanoma HMV II cells with an IC50 value of 50.4 μM . This compound influences cell function by inhibiting melanin synthesis, which is crucial for pigmentation in cells . Furthermore, 3’-Deoxy-4-O-methylsappanol affects cell signaling pathways and gene expression related to melanin production .
Molecular Mechanism
The molecular mechanism of 3’-Deoxy-4-O-methylsappanol involves its binding interactions with tyrosinase, leading to enzyme inhibition . This inhibition results in decreased melanin synthesis, contributing to its anti-melanogenic effects . Additionally, 3’-Deoxy-4-O-methylsappanol may interact with other biomolecules, influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Deoxy-4-O-methylsappanol have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3’-Deoxy-4-O-methylsappanol vary with different dosages in animal models. At moderate doses, it exhibits cytotoxicity against melanoma cells, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is essential for optimizing its therapeutic potential and minimizing side effects .
Metabolic Pathways
3’-Deoxy-4-O-methylsappanol is involved in metabolic pathways related to melanin synthesis. It interacts with enzymes such as tyrosinase, affecting metabolic flux and metabolite levels . The compound’s role in these pathways contributes to its anti-melanogenic and cytotoxic properties .
Transport and Distribution
Within cells and tissues, 3’-Deoxy-4-O-methylsappanol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
3’-Deoxy-4-O-methylsappanol’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
3’-Deoxy-4-O-methylsappanol can be isolated from the heartwood of Caesalpinia japonica and Caesalpinia sappan through extraction and purification processes . The isolation involves the use of solvents such as methanol (MeOH) and subsequent chromatographic techniques to purify the compound .
Industrial Production Methods
化学反应分析
Types of Reactions
3’-Deoxy-4-O-methylsappanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce 3’-deoxy-4-O-methylsappanol.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives .
科学研究应用
Chemistry: It serves as a model compound for studying the reactivity and properties of homoisoflavonoids.
Biology: Research has shown its potential as an antioxidant and anti-inflammatory agent.
Medicine: It has been investigated for its antimicrobial properties and potential use in treating infections.
相似化合物的比较
3’-Deoxy-4-O-methylsappanol can be compared with other homoisoflavonoids such as sappanol, episappanol, 4-O-methylsappanol, and 4-O-methylepisappanol . These compounds share similar structural features but differ in their specific functional groups and stereochemistry . The uniqueness of 3’-deoxy-4-O-methylsappanol lies in its specific substitution pattern, which contributes to its distinct biological activities .
List of Similar Compounds
- Sappanol
- Episappanol
- 4-O-Methylsappanol
- 4-O-Methylepisappanol
- Sappanones A and B
- Sappanchalcone
- 3-Deoxysappanchalcone
- Isoliquiritigenin
- Butein
- Brazilin
- Protosappanins A, B, and C
属性
IUPAC Name |
(3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDMATSOBGRQDO-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131312 | |
| Record name | (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112408-68-1 | |
| Record name | (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112408-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101131312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3082335.png)

![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)




![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/structure/B3082395.png)



![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)
